molecular formula C15H31NO6 B1202969 N-Octanoyl-N-methylglucamine CAS No. 85316-98-9

N-Octanoyl-N-methylglucamine

Cat. No. B1202969
CAS RN: 85316-98-9
M. Wt: 321.41 g/mol
InChI Key: SBWGZAXBCCNRTM-CTHBEMJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-Octanoyl-N-methylglucamine's synthesis involves specific reactions where starting materials undergo transformation under controlled conditions. A relevant study in this context is the preparation of N-methylglucamine derivatives, like the synthesis of N-methylglucamine substituted calix[4]arene, which involves the treatment of calix[4]arene with N-methylglucamine and formaldehyde via the Mannich reaction (Sayin, Ozcan, Memon, & Yılmaz, 2010). Another method includes the amidation of N-methylglucamine with fatty acids, showcasing the versatility of synthetic routes (Liu Yun-ling, 2010).

Molecular Structure Analysis

The molecular structure of N-Octanoyl-N-methylglucamine and its derivatives has been elucidated using various spectroscopic techniques. For instance, studies have characterized compounds by FT-IR, 1H-NMR, and elemental analysis, providing insight into the molecular configuration and functional groups present (Sayin, Ozcan, Memon, & Yılmaz, 2010).

Chemical Reactions and Properties

The chemical reactivity of N-Octanoyl-N-methylglucamine derivatives demonstrates their potential in various applications. Studies have explored their sorption properties for the removal of toxic oxoanions from the aqueous environment, indicating their utility in environmental remediation (Sayin, Ozcan, Memon, & Yılmaz, 2010). Another study highlighted the synthesis of N-Lauryl-N-methylglucamide, a green surfactant, showcasing the compound's application in more sustainable chemical processes (Liu Yun-ling, 2010).

Scientific Research Applications

  • Medical Chemistry: N-methylglucamine (MGA), a related compound, is used to solubilize and stabilize biologically active compounds for treating cardiovascular diseases, antiepileptic, analgesic, antimicrobial, antibacterial, and antitumor actions. It aids in transitioning to personalized medicine and high-tech healthcare, especially in drug use, mainly antibacterial ones (Mikhailov et al., 2019).

  • Surface Science: Studies on the adsorption kinetics of octanoyl-N-methylglucamine (Mega-8) at air/solution interfaces reveal its potential in understanding interfacial phenomena, useful in fields like material science and nanotechnology (Liu et al., 2005).

  • Medical Imaging: Complexes of gadolinium(III) with N-octanoyl-N-methylglucamine have been synthesized and characterized for use as MRI contrast agents. These complexes show high relaxation effectiveness, making them excellent candidates for molecular MR imaging applications (Silva et al., 2015).

  • Electrochemistry: The influence of N-octanoyl-N-methylglucamine on the kinetics and mechanism of Zn2+ ions electroreduction was investigated, highlighting its role in modifying electrochemical processes, which can be relevant in battery technology and metal recovery (Nieszporek & Dağcı, 2014).

properties

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWGZAXBCCNRTM-CTHBEMJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501005802
Record name 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501005802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octanoyl-N-methylglucamine

CAS RN

85316-98-9
Record name N-Octanoyl-N-methylglucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85316-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mega 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085316989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501005802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucitol, 1-deoxy-1-[methyl(1-oxooctyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTANOYL N-METHYLGLUCAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3TDB90KLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Octanoyl-N-methylglucamine
Reactant of Route 2
Reactant of Route 2
N-Octanoyl-N-methylglucamine
Reactant of Route 3
Reactant of Route 3
N-Octanoyl-N-methylglucamine
Reactant of Route 4
Reactant of Route 4
N-Octanoyl-N-methylglucamine
Reactant of Route 5
Reactant of Route 5
N-Octanoyl-N-methylglucamine
Reactant of Route 6
Reactant of Route 6
N-Octanoyl-N-methylglucamine

Citations

For This Compound
40
Citations
J Nieszporek, K Dagci - Electrochimica Acta, 2014 - Elsevier
… The inhibiting effect of N-decanoyl-N-methylglucamine (DMG) on the kinetics of the investigated electrode process was stronger compared to that of N-octanoyl-N-methylglucamine (…
Number of citations: 11 www.sciencedirect.com
SR Silva, ÉC Duarte, GS Ramos, FVC Kock… - Bioinorganic …, 2015 - hindawi.com
… Figure 1: The chemical structure of amphiphilic ligands N-octanoyl-N-methylglucamine (L8) and N-decanoyl-N-methylglucamine (L10) used in this work for complexation with Gd(III). …
Number of citations: 12 www.hindawi.com
SR Silva, A Islam, EC Duarte, F Frezard, C Demicheli - inis.iaea.org
… In this work, we reported the synthesis of Tb(III) complexes with N-alkyl-N-methylglucamine surfactants including Noctanoyl-N-methylglucamine(L8), …
Number of citations: 2 inis.iaea.org
D Gadre, M Carlson, A Mullan, I Kabundi… - … of Chromatography A, 2018 - Elsevier
… N-Octanoyl-N-methylglucamine is a nonionic sugar surfactant containing both hydrophilic and hydrophobic side chains. It has also been used to stabilize proteins. Finally, Octyl β-D-1-…
Number of citations: 3 www.sciencedirect.com
W Kaliszczak, A Nosal-Wiercińska - Journal of Electroanalytical Chemistry, 2018 - Elsevier
… This is evidenced by the studies on the inhibiting effect of non-ionic N-octanoyl-N-methylglucamine and N-decanoyl-N-methylglucamine [11] on the kinetics of Zn 2+ ion electroreduction …
Number of citations: 13 www.sciencedirect.com
S Verma, Y Vaishnav, SK Verma… - … : Recent Patents on …, 2017 - ingentaconnect.com
Anhydrous nanoemulsions are novel colloidal dispersion with a nanosized kinetically stable system for poor aqueous soluble drugs like indomethacin, ibuprofen, cimetidine, …
Number of citations: 10 www.ingentaconnect.com
C Breitenlechner, RA Engh, R Huber, V Kinzel… - Biochemistry, 2004 - ACS Publications
… The protein is not myristoylated; MEGA-8 (N-Octanoyl-N-methylglucamine) was present in the crystallization experiment and electron density for the octanoyl moiety can be found in a …
Number of citations: 35 pubs.acs.org
FG Valeeva, EA Vasilieva, GA Gaynanova… - Journal of Molecular …, 2015 - Elsevier
The ability to aggregate and the solubilizing activity were estimated for typical hydrotropic compounds and their structural analogues, ie salts of acetic and aromatic acids as well as non-…
Number of citations: 25 www.sciencedirect.com
A Walter, SE Suchy, PK Vinson - Biochimica et Biophysica Acta (BBA) …, 1990 - Elsevier
The critical micelle concentration (CMC) and the ability to solubilize and form vesicles from phospholipids are important criteria for the selection of a surfactant for reconstitution protocols…
Number of citations: 36 www.sciencedirect.com
E Söderlind, M Wollbratt, C von Corswant - International journal of …, 2003 - Elsevier
… Polyoxyethylene (10) isooctylphenyl ether (Triton ® X-100), polyoxyethylene (23) lauryl ether (Brij ® 35), polyoxyethylene (20) stearyl ether (Brij ® 78), N-octanoyl-N-methylglucamine (…
Number of citations: 103 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.